molecular formula C8H13NOS2 B179155 (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone CAS No. 121929-87-1

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Cat. No.: B179155
CAS No.: 121929-87-1
M. Wt: 203.3 g/mol
InChI Key: CYDMQPSVCPSMSG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isopropyl group and the thioxo group in the structure may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an isopropyl-substituted thioamide with an α-halo ketone in the presence of a base. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis systems may be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₈H₁₃NOS₂ and a molecular weight of 203.3 g/mol. Its structure features a thiazolidine ring, which is significant for its biological activities. The compound's stereochemistry is defined by the (R) configuration at the thiazolidine center, which can influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. For instance, related compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives of thiazolidine have been reported to exhibit antimicrobial activity that surpasses that of traditional antibiotics like ampicillin and streptomycin by substantial margins .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strains Tested
Compound 80.004-0.030.008-0.06Enterobacter cloacae, E. coli
Compound 150.004-0.06Not specifiedT. viride, A. fumigatus

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. Research indicates that modifications to the thiazolidine core can lead to compounds with improved efficacy against specific pathogens or diseases .

Table 2: Synthetic Pathways for Thiazolidine Derivatives

StepReaction TypeKey Reagents
1Formation of ThiazolidineIsopropylamine + Carbonyl
2AcetylationAcetic Anhydride
3FunctionalizationVarious electrophiles

Case Study: Antibacterial Evaluation

In a recent study evaluating the antibacterial potential of thiazolidine derivatives, researchers synthesized multiple analogs and tested their efficacy against common bacterial strains. The results indicated that certain modifications to the thiazolidine structure significantly enhanced antibacterial activity, suggesting a promising pathway for developing new antibiotics .

Case Study: Drug Development Insights

Research into the pharmacodynamics and pharmacokinetics of thiazolidinedione derivatives has provided insights into their mechanisms of action and therapeutic potential. For instance, studies have shown that these compounds can modulate inflammatory pathways and improve metabolic profiles in diabetic models, indicating their multifaceted roles in disease management .

Mechanism of Action

The mechanism of action of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone involves its interaction with specific molecular targets. The thioxo group and the isopropyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-methyl-2-thioxothiazolidin-3-yl)ethanone
  • ®-1-(4-ethyl-2-thioxothiazolidin-3-yl)ethanone
  • ®-1-(4-phenyl-2-thioxothiazolidin-3-yl)ethanone

Uniqueness

Compared to similar compounds, ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may exhibit unique biological activities due to the presence of the isopropyl group. This structural feature could influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Conclusion

®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry Its unique structure and diverse reactivity make it an interesting subject for scientific research and industrial development

Biological Activity

The compound (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is known for its biological significance. The thiazolidine derivatives have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

The biological activity of thiazolidinones, including this compound, can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Thiazolidinones have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .
  • Cytoskeletal Influence : Some studies indicate that compounds like this compound may influence the cytoskeleton by inhibiting actin polymerization, which is vital for cellular structure and function .
  • Anticancer Activity : Research has demonstrated that thiazolidinones exhibit significant anticancer properties through various pathways, including the modulation of cell cycle progression and induction of apoptosis in cancerous cells .

Biological Activity Data Table

Activity Mechanism Reference
HDAC InhibitionInduces gene expression changes
Cytoskeletal ModulationInhibits actin polymerization
Anticancer EffectsInduces apoptosis and inhibits cell proliferation

Case Studies

Several studies have highlighted the biological activities of thiazolidinone derivatives similar to this compound:

  • Antitumor Activity : A study by Andreani et al. reported that imidazothiazole derivatives exhibited significant antitumor activity in vitro, providing a framework for further development of thiazolidinone-based anticancer agents .
  • Metabolic Regulation : Research indicates that thiazolidinediones can enhance insulin sensitivity and have potential applications in treating metabolic disorders such as type 2 diabetes .
  • Cytotoxicity Assessment : A series of experiments demonstrated that certain thiazolidinones displayed selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDMQPSVCPSMSG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471715
Record name (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121929-87-1
Record name (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Reactant of Route 6
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.